2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

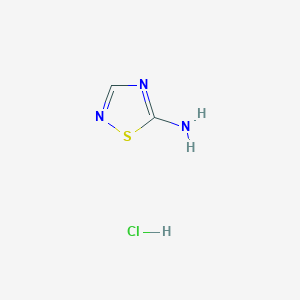

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a characteristic structure in drug development, with several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic strategies to access novel 2-aminothiazole derivatives . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities .

Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can be analyzed using techniques such as FTIR and NMR . For example, the IR spectrum can provide information about functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .

Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reaction is carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can be analyzed using various techniques. For example, the melting point can provide information about the compound’s stability, while the elemental analysis can provide information about the compound’s composition .

Scientific Research Applications

Antibacterial Applications

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid: is a precursor in the synthesis of 2-aminothiazole derivatives , which have been identified as potent antibacterial agents. These compounds have shown efficacy against multidrug-resistant bacterial strains, including Staphylococcus epidermidis and Pseudomonas aeruginosa . The ability to combat resistant bacteria makes these derivatives valuable in the development of new antibiotics.

Antifungal Applications

The same class of 2-aminothiazole derivatives also exhibits significant antifungal properties. They have been tested against various fungal strains such as Candida glabrata and Candida albicans , showing zones of inhibition comparable to or greater than standard antifungal drugs like nystatin . This suggests their potential use in treating fungal infections.

Anti-HIV Applications

2-Aminothiazoles serve as key intermediates for creating compounds with anti-HIV activity. Their structural versatility allows for the development of diverse heterocyclic analogues that can inhibit the replication of the HIV virus, providing a pathway for new treatments in the fight against HIV/AIDS .

Antioxidant Properties

These thiazole derivatives are explored for their antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This property is particularly important in the prevention of diseases that are caused by cellular damage due to free radicals .

Antitumor and Anticancer Potential

Research has indicated that 2-aminothiazole derivatives can be effective in anticancer therapy. They have been identified as potential inhibitors of cancer cell growth and proliferation, making them candidates for anticancer drug discovery .

Anthelmintic Activity

The anthelmintic activity of 2-aminothiazole derivatives makes them useful in the development of treatments for parasitic worm infections. Their ability to inhibit the growth of these parasites can lead to new medications for conditions caused by helminths .

Anti-inflammatory and Analgesic Effects

These compounds have been studied for their anti-inflammatory and analgesic effects, which could make them beneficial in the treatment of pain and inflammation-related disorders .

Enzyme Inhibition

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid derivatives have been used to design compounds that act as enzyme inhibitors. For instance, they have been docked with the enzyme UDP-N-acetylmuramate/L-alanine ligase , showing high binding affinities. This suggests their potential role in disrupting bacterial cell wall synthesis, which is a key target in antibiotic development .

Mechanism of Action

Target of Action

2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They have also been shown to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Mode of Action

It is known that 2-aminothiazole derivatives can act as potential inhibitors . They interact with their targets and cause changes that lead to their therapeutic effects.

Biochemical Pathways

2-aminothiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

2-aminothiazole derivatives have been found to exhibit significant antibacterial and antifungal potential . They have also shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

Future Directions

The future directions for the research and development of 2-aminothiazole derivatives are promising. Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . The hope is that this research will lead to the development of new therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name |

2-amino-5-chloro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUVWRRBVRRNFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635993 |

Source

|

| Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |

CAS RN |

101242-22-2 |

Source

|

| Record name | 2-Amino-5-chloro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)

![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)